molecular formula C11H9BrN2O B12876016 3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12876016
M. Wt: 265.11 g/mol
InChI Key: HHOUJKLQNMPLSJ-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique structure combining a bromophenyl group with a pyrrolo[3,2-d]isoxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of 2-bromobenzonitrile oxide with an appropriate alkene under mild conditions to form the desired isoxazole ring . The reaction is often catalyzed by metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: 3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its specific combination of a bromophenyl group with a pyrrolo[3,2-d]isoxazole ring. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Biological Activity

3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₁H₉BrN₂O
  • Molecular Weight : 265.11 g/mol
  • CAS Number : 603067-41-0

The compound features a pyrrolo[3,2-d]isoxazole core, which is known for its pharmacological potential. The presence of a bromophenyl group enhances its reactivity and biological activity.

Biological Activities

Research indicates that compounds containing the pyrrolo[3,2-d]isoxazole structure exhibit a broad spectrum of biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of pyrrolo[3,2-d]isoxazole demonstrate significant cytotoxic effects against various cancer cell lines. For example, a study reported that several pyrrolo[3,2-d]isoxazole derivatives exhibited IC50 values lower than 20 µM against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines .
  • Neuroprotective Effects : Compounds with this structure have also been evaluated for neuroprotective properties. Research indicates potential benefits in conditions such as Alzheimer's disease through mechanisms like acetylcholinesterase inhibition .
  • Antimicrobial and Anti-inflammatory Properties : The compound has shown promising results in antimicrobial assays and anti-inflammatory models, suggesting its utility in treating infections and inflammatory diseases .

Case Studies

  • Antitumor Evaluation :
    A comparative study assessed the cytotoxicity of various pyrrolo[3,2-d]isoxazole derivatives against HCT-116 and PC3 cells. The most potent compounds had IC50 values ranging from 4.4 to 18.0 µM, indicating strong antitumor activity compared to the standard drug 5-fluorouracil .
    Compound IDIC50 (µM)Cell Line
    Compound 56.3HCT-116
    Compound 118.0PC3
    Compound 145.1HCT-116
    Compound 418.1HCT-116
  • Neuroprotective Activity :
    Another study highlighted the neuroprotective effects of pyrrolo-isoxazole derivatives in models of oxidative stress. The compounds demonstrated significant inhibition of neuronal cell death induced by oxidative agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes such as acetylcholinesterase and various kinases involved in cancer progression.
  • Modulation of Signaling Pathways : It has been suggested that these compounds can affect signaling pathways related to cell survival and apoptosis.

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

3-(2-bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C11H9BrN2O/c12-9-4-2-1-3-7(9)10-8-5-6-13-11(8)15-14-10/h1-4,13H,5-6H2

InChI Key

HHOUJKLQNMPLSJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=NO2)C3=CC=CC=C3Br

Origin of Product

United States

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